Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
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Overview
Description
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features both aziridine and piperazine moieties. Aziridine is a three-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can be compared with other compounds containing aziridine or piperazine moieties. Similar compounds include:
Aziridine derivatives: These compounds share the reactive aziridine ring and are known for their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals for their therapeutic properties.
The uniqueness of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone lies in the combination of both aziridine and piperazine moieties, which may confer distinct chemical and biological properties compared to compounds containing only one of these functional groups.
Biological Activity
Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an aziridine ring and a piperazine moiety, which contribute to its biological properties. Its molecular formula is C10H15N3O, with a molecular weight of approximately 171.23 g/mol. The aziridine ring is a three-membered cyclic amine known for its reactivity, while the piperazine ring is a six-membered cyclic amine that often enhances pharmacological activity.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing aziridine rings can induce apoptosis and inhibit cell proliferation in cancer cells. The mechanism involves disrupting the cell cycle and inducing S-phase arrest, leading to increased apoptosis markers such as phosphatidylserine exposure and caspase activation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 6.4 | Induces apoptosis and S-phase arrest |
Compound 5 | MV4-11 | 0.072 | Inhibits FLT3 kinase; induces cell cycle arrest |
Compound 7 | MDA-MB-231 | 8.0 | Induces apoptosis; inhibits invasion |
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. The compound shows promise in inhibiting viral replication, which may be attributed to its ability to interact with viral proteins or host cell pathways involved in viral entry or replication.
Structure–Activity Relationship (SAR)
The SAR studies of aziridin derivatives indicate that modifications to the piperazine and aziridine components can significantly influence biological activity. For example, the introduction of electron-withdrawing groups or varying the substituents on the piperazine ring can enhance potency against specific cancer cell lines or improve selectivity for viral targets .
Table 2: Comparison of Structural Variants
Compound Name | Key Features | Biological Activity |
---|---|---|
Aziridin-1-yl(piperidin-1-yl)methanone | Contains piperidine instead of piperazine | Different bioactivity profile |
4-Methylpiperazine | Lacks aziridine; commonly used in synthesis | Limited bioactivity |
4-(Aziridin-1-carbonyl)piperidine | Similar structure but different substituents | Distinct pharmacological properties |
Case Studies
Several case studies have highlighted the effectiveness of aziridin derivatives in preclinical models:
Case Study 1: Inhibition of FLT3 Kinase
A study demonstrated that derivatives of this compound effectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant reductions in cell viability at low concentrations (IC50 = 0.072 µM). This suggests potential for treating FLT3-mutated leukemias .
Case Study 2: Apoptosis Induction in MDA-MB-231 Cells
Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells, where it was found to induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase. This study emphasizes the compound's dual mechanism involving both cytotoxicity and modulation of cell cycle dynamics .
Properties
IUPAC Name |
aziridin-1-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURSXZKYGOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555597 |
Source
|
Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116818-62-3 |
Source
|
Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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